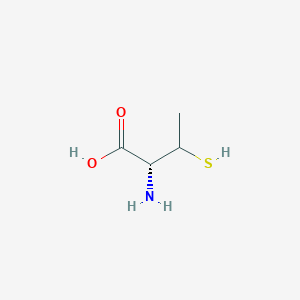

beta-Methylcysteine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-sulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-2(8)3(5)4(6)7/h2-3,8H,5H2,1H3,(H,6,7)/t2?,3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEIDAYBPNPVII-NFJMKROFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC([C@@H](C(=O)O)N)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ring Opening of Aziridines

A highly effective and atom-economical method for synthesizing β-methyllanthionine involves the nucleophilic ring-opening of an aziridine (B145994) derived from D-threonine (B559538) with a protected cysteine derivative. nih.govacs.org This approach offers good stereochemical control. A significant advancement in this area is the use of indium(III) triflate as a mild Lewis acid catalyst to mediate the reaction. nih.govacs.org This indium(III)-mediated method is notable for its scalability, allowing for the production of over 30 grams of β-methyllanthionine in a single batch under mild conditions. nih.govnih.govacs.org The process is efficient and tolerates a variety of orthogonal protecting groups, which is crucial for subsequent use in solid-phase peptide synthesis (SPPS). nih.govacs.org

The general reaction involves an N-protected 2-methylaziridine-2-carboxylate, which is opened by the thiol group of an orthogonally protected L-cysteine derivative. The choice of protecting groups on both the aziridine and the cysteine is critical for ensuring compatibility with peptide synthesis protocols.

Table 1: Examples of Indium(III)-Mediated Synthesis of Orthogonally Protected β-Methyllanthionines This table presents data on the yields of different protected β-methyllanthionine derivatives synthesized via the indium(III)-mediated ring opening of aziridines, as reported in the literature. nih.gov

| Aziridine Reactant (Protecting Groups) | Cysteine Reactant (Protecting Groups) | Reported Yield |

|---|---|---|

| N-Cbz, Methyl ester | S-Trityl, Benzyl ester | 85% |

| N-Boc, Methyl ester | S-Trityl, Benzyl ester | 80% |

| N-p-NO₂-Cbz, Methyl ester | S-Trityl, p-Nitrobenzyl ester | 82% |

| N-Fmoc, Methyl ester | S-Trityl, Allyl ester | 75% |

Ring Opening of Cyclic Sulfamidates

Another established stereoselective method relies on the ring-opening of cyclic sulfamidates derived from serine or threonine. nih.govuniupo.it In this strategy, a protected cysteine acts as a sulfur nucleophile to open the cyclic sulfamidate, forming the desired C-S bond. rsc.org This reaction can be promoted by activated molecular sieves, which facilitate the S-alkylation under mild, catalyst-free conditions. uniupo.it A key advantage of this method is its high chemoselectivity and its effectiveness even with N-unprotected sulfamidates, a challenge for other synthetic routes. uniupo.it The resulting lanthionine (B1674491) or methyllanthionine derivatives are orthogonally protected, making them suitable for SPPS. rsc.org

Biomimetic Michael Addition

The biosynthesis of β-methyllanthionine involves the enzymatic dehydration of a threonine residue within a precursor peptide to form (Z)-2,3-didehydrobutyrine (Dhb). nih.goveurekaselect.com This is followed by a stereospecific Michael-type addition of a nearby cysteine residue's thiol group to the dehydroamino acid, cyclizing the peptide and forming the thioether bridge. rsc.orgnih.govcapes.gov.br

Chemical synthesis can mimic this process, but controlling the stereoselectivity of the Michael addition without enzymatic catalysis is a major hurdle, often resulting in a mixture of diastereomers. lsu.edu However, this strategy can be effective in the context of synthesizing cyclic peptides where the conformation of the linear precursor peptide biases the cyclization towards a specific diastereomer. acs.org

Bridge Formation in Peptide Synthesis

The ultimate goal of synthesizing orthogonally protected β-methyllanthionine is to incorporate it into peptides to form the characteristic thioether bridges of lantibiotics. This is typically achieved using solid-phase peptide synthesis (SPPS). researchgate.netucl.ac.uk

The process involves several key steps:

Synthesis of the Building Block : An orthogonally protected β-methyllanthionine "cassette" is first synthesized using one of the methods described above. nih.govrsc.org Orthogonal protection means that each functional group (the two amines and two carboxylic acids) can be deprotected selectively without affecting the others. researchgate.net

Incorporation into Peptide Chain : The protected β-methyllanthionine building block is coupled to a growing peptide chain on a solid support resin. researchgate.net

On-Resin Cyclization : After incorporation, specific protecting groups are removed from the β-methyllanthionine residue to free a nucleophilic group (e.g., an amine) and an electrophilic group (e.g., a carboxylic acid). These groups are then reacted together, often using peptide coupling reagents, to form the cyclic thioether-bridged structure while the peptide remains attached to the solid support. ucl.ac.uk

Cleavage and Deprotection : Once the desired bridged structure is formed, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed to yield the final lantibiotic analogue. uniupo.it

This synthetic approach allows for complete control over the stereochemistry and regioselectivity of the bridge formation, enabling the creation of complex, multi-ring lantibiotics and their analogues for further study. ucl.ac.uk

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| β-Methylcysteine | β-MeCys |

| β-Methyllanthionine | MeLan |

| Lanthionine (B1674491) | Lan |

| (Z)-2,3-Didehydrobutyrine | Dhb |

| Cysteine | Cys |

| Serine | Ser |

| Threonine | Thr |

| Indium(III) triflate | In(OTf)₃ |

| Benzyloxycarbonyl | Cbz |

| tert-Butoxycarbonyl | Boc |

| Fluorenylmethyloxycarbonyl | Fmoc |

| Trityl | Trt |

| Benzyl | Bn |

| Allyl | All |

| Methyl | Me |

| p-Nitrobenzyl | pNb |

Enzymatic Synthesis and Biocatalytic Transformations of β Methylcysteine Precursors

Tryptophan Synthase-Mediated β-Replacement Reactions for S-Substituted Cysteines

The α2β2 complex of tryptophan synthase from Escherichia coli is a versatile enzyme that catalyzes β-replacement reactions. tandfonline.com While its physiological role involves the synthesis of L-tryptophan from L-serine and indole, it also demonstrates broad substrate specificity, accepting various alkanethiols as nucleophiles. tandfonline.comacs.org This capability allows for the synthesis of a range of S-substituted L-cysteines. tandfonline.com

Notably, tryptophan synthase can catalyze β-replacement reactions of L-threonine with thiols to produce the corresponding S-substituted β-methylcysteines. tandfonline.com This reaction provides a direct enzymatic route to β-methylated cysteine derivatives. The enzyme also facilitates β-addition reactions of L-vinylglycine with thiols, which also yield S-substituted β-methylcysteines. tandfonline.com Research has shown that thiols such as thiobenzyl alcohol, 1-propanethiol, and 1-butanethiol (B90362) can be more efficient substituent donors than the natural substrate, indole. tandfonline.com An engineered subunit of tryptophan synthase from Pyrococcus furiosus has been developed to enhance the synthesis of (2S,3S)-β-methyltryptophan from L-threonine, demonstrating the potential for engineering these enzymes for specific non-canonical amino acid production. nih.gov

Tryptophan Synthase-Mediated Reactions

| Reaction Type | Substrates | Product |

|---|---|---|

| β-replacement | L-Serine (or derivatives) + Alkanethiols | S-substituted L-cysteines |

| β-replacement | L-Threonine + Thiols | S-substituted β-methylcysteines |

| β-addition | L-Vinylglycine + Thiols | S-substituted β-methylcysteines |

Role of β-Substituted Alanine (B10760859) Synthases (BSAS) in S-Methylcysteine Formation

β-Substituted alanine synthases (BSAS) are a family of pyridoxal-5′-phosphate (PLP)-dependent enzymes that play a crucial role in the biosynthesis of various β-substituted alanines, including S-methylcysteine. researchgate.netfrontiersin.org In plants, these enzymes are involved in the synthesis of both primary and secondary metabolites. researchgate.netcapes.gov.br

The formation of S-methylcysteine is proposed to occur through the condensation of O-acetylserine (OAS) and methanethiol (B179389), a reaction catalyzed by an O-acetylserine sulfhydrylase, which is a member of the BSAS family. frontiersin.org Isotopic tracking studies in common bean (Phaseolus vulgaris) have confirmed that serine and methionine are the precursors for free S-methylcysteine, supporting this biosynthetic pathway. nih.gov

Substrate Specificity and Catalytic Mechanisms of BSAS Isoenzymes

BSAS isoenzymes exhibit varying substrate specificities, which allows them to participate in different metabolic pathways. researchgate.netchula.ac.th For instance, cysteine synthase (CSase), a type of BSAS, primarily catalyzes the formation of L-cysteine from OAS and sulfide (B99878). nih.gov However, many CSase isoenzymes are multifunctional and can catalyze the formation of other β-substituted alanines. researchgate.netcapes.gov.br Some CSase isoenzymes can utilize methanethiol as a substrate in place of hydrogen sulfide, leading to the synthesis of S-methylcysteine. frontiersin.org

The catalytic mechanism of BSAS enzymes involves the PLP cofactor, which forms a Schiff base with the amino acid substrate. acs.org This is followed by the elimination of the β-substituent to form an aminoacrylate intermediate, which then reacts with a nucleophile (e.g., methanethiol) to yield the final product. acs.org The active site architecture, including the catalytic triad (B1167595) in some related enzymes, plays a crucial role in substrate binding and catalysis. libretexts.org

In Phaseolus vulgaris, a cytosolic BSAS known as BSAS4;1, which is highly expressed in developing seeds, has been shown to catalyze the formation of S-methylcysteine in vitro. nih.gov Another isoenzyme, BSAS3;1, a plastidic β-cyanoalanine synthase, is also considered a candidate for S-methylcysteine synthesis due to its ability to use methanethiol as a substrate. frontiersin.org

In Vitro Enzymatic Characterization

In vitro studies have been essential in elucidating the function of BSAS isoenzymes. Characterization of purified O-acetylserine sulfhydrylase from Phaseolus seedlings demonstrated its ability to catalyze the formation of S-methylcysteine from O-acetylserine and methylmercaptan. researchgate.net These studies often involve determining kinetic parameters such as K_m and k_cat values to understand the enzyme's affinity for different substrates and its catalytic efficiency. For example, purified cysteine synthase isoenzymes from Citrullus vulgaris showed different K_m values for O-acetyl-l-serine. researchgate.net

Characterized BSAS Isoenzymes in S-Methylcysteine Synthesis

| Enzyme/Isoenzyme | Source Organism | Substrates | Product | Cellular Localization |

|---|---|---|---|---|

| O-acetylserine sulfhydrylase | Phaseolus vulgaris | O-acetylserine + Methanethiol | S-methylcysteine | Not specified |

| BSAS4;1 | Phaseolus vulgaris | O-acetylserine + Methanethiol | S-methylcysteine | Cytosol |

| BSAS3;1 (β-cyanoalanine synthase) | Phaseolus vulgaris | O-acetylserine + Methanethiol | S-methylcysteine | Plastid |

Microbial Biocatalysts for β-Amino Acid Synthesis

Microorganisms are a rich source of biocatalysts for the synthesis of β-amino acids. nih.govnih.gov Various enzymes from bacteria and fungi, such as β-aminopeptidases and ω-transaminases, have been utilized for this purpose. nih.govresearchgate.net For instance, β-aminopeptidases isolated from bacterial sources can catalyze the hydrolysis of β-amino acid residues from amides and peptides, and also have the potential for the reverse reaction, synthesizing β-peptides. nih.gov

Microbial whole-cell catalysts, such as Rhodococcus erythropolis, which contains nitrile hydratase and amidase activity, can be used for the asymmetric synthesis of β-amino acids. sioc-journal.cn Similarly, biocatalysts from Rhodococcus globerulus and Rhodococcus equi have been employed for the synthesis of β-amino acids through the hydrolysis of N-acetyl methyl ester derivatives. google.com

Regioselectivity and Stereoselectivity in Enzymatic Pathways

Enzymatic reactions for the synthesis of β-methylcysteine are characterized by high regioselectivity and stereoselectivity. Regioselectivity is evident in the specific addition of the thiol group to the β-carbon of the amino acid backbone. nih.gov For example, the ring-opening of Ns-aziridine derivatives with thiol nucleophiles proceeds with high regioselectivity to provide N-nitrosulfonyl β-methylcysteine derivatives. nih.gov

Stereoselectivity is a hallmark of enzymatic catalysis, ensuring the production of specific enantiomers and diastereomers. In the synthesis of β-methyllanthionine, a related compound, the stereochemistry of the final product is determined by the enzyme-catalyzed Michael-type addition. acs.org The synthesis of threo-3-methyl-d-cysteine from d-threonine (B559538) via an aziridine (B145994) intermediate proceeds with retention of stereochemistry due to a double inversion mechanism. oup.com The use of engineered enzymes, such as the tryptophan synthase β-subunit, allows for the diastereoselective synthesis of β-branched amino acids. nih.gov This high degree of control is a significant advantage of biocatalytic routes over traditional chemical synthesis, which often yields mixtures of isomers. lsu.edu

Biosynthesis and Intracellular Metabolism of Methylated Cysteine Derivatives

Precursor Pathways and Carbon/Sulfur/Methyl Group Origins

The synthesis of S-methylcysteine in organisms, particularly plants like common bean (Phaseolus vulgaris) and Arabidopsis, is a sophisticated process drawing from primary metabolic pathways. nih.gov Isotopic tracking studies have been instrumental in delineating the origins of the molecule's constituent parts. nih.gov

The foundational precursors for S-methylcysteine are the amino acids L-serine and L-methionine. nih.govcdnsciencepub.com L-serine provides the three-carbon backbone of the cysteine molecule. cdnsciencepub.com This occurs through its conversion to O-acetylserine (OAS), an activated form of serine that is primed for the subsequent addition of a sulfur-containing group. uwo.canih.gov

L-methionine serves as the donor for the methylthiol (-SCH₃) moiety. nih.govuwo.ca Research has confirmed that the methyl group of methionine is the direct precursor to the methyl group found in S-methylcysteine. cdnsciencepub.com This establishes a clear metabolic link where the carbon skeleton originates from the serine pathway, while the characteristic methyl and sulfur atoms are sourced from the methionine pathway. nih.gov

The final assembly of S-methylcysteine occurs via a condensation reaction. nih.govfrontiersin.org The amino acid L-methionine is first cleaved by the enzyme methionine γ-lyase, which produces methanethiol (B179389) (CH₃SH), α-ketobutyrate, and ammonia. nih.govpnas.org This highly reactive methanethiol then combines with O-acetylserine. nih.govnih.gov In this reaction, catalyzed by a cysteine synthase, the acetyl group of O-acetylserine is substituted by methanethiol, resulting in the formation of S-methylcysteine and acetate. nih.govfrontiersin.orgcapes.gov.br This condensation is a critical step, uniting the carbon backbone from serine with the methylthiol group derived from methionine. nih.govfrontiersin.org

Key Enzymes and Their Functional Characterization in Metabolic Flux

The rate and regulation of S-methylcysteine synthesis are governed by the activity of specific enzymes that control the supply of its precursors.

Cysteine synthase, also known as O-acetylserine (thiol) lyase, is the enzyme that directly catalyzes the formation of S-methylcysteine from O-acetylserine and methanethiol. nih.govfrontiersin.org While these enzymes typically synthesize cysteine using sulfide (B99878), certain isoforms exhibit broader substrate specificity. In the common bean (Phaseolus vulgaris), a specific cytosolic isoform, BSAS4;1 (β-substituted alanine (B10760859) synthase 4;1), has been shown to efficiently catalyze this reaction in vitro. nih.govuwo.caresearchgate.net The expression levels of the BSAS4;1 gene have been observed to correlate with the accumulation of free S-methylcysteine during seed development, implicating it as a key enzyme in this biosynthetic pathway. researchgate.netnih.gov

Subcellular Compartmentation of Biosynthetic Routes

The biosynthesis of S-methylcysteine is spatially organized within different subcellular compartments in plant cells, primarily the cytosol and plastids (including chloroplasts). nih.govoup.com

The synthesis of O-acetylserine from serine occurs in the cytosol, mitochondria, and plastids, as isoforms of the enzyme serine acetyltransferase are found in all three compartments. oup.com The key enzymes for S-methylcysteine formation show distinct localization. BSAS4;1, the cysteine synthase isoform strongly implicated in S-methylcysteine synthesis in common bean, is a cytosolic enzyme. nih.govfrontiersin.orgnih.gov Likewise, the methionine γ-lyase that produces methanethiol in Arabidopsis has been identified as a cytosolic enzyme. nih.govpnas.org

This suggests that the primary site for the condensation reaction forming free S-methylcysteine is the cytosol. nih.govuwo.cafrontiersin.org However, the preferential incorporation of serine over cysteine in some labeling studies has led to suggestions that parts of the pathway, or related pathways leading to derivatives like γ-glutamyl-S-methylcysteine, may be localized in the plastids. nih.gov This compartmentalization allows for the integration of S-methylcysteine synthesis with other major metabolic pathways, such as amino acid metabolism and sulfur assimilation, ensuring coordinated regulation. frontiersin.orgoup.com

Data Tables

Table 1: Key Enzymes in S-Methylcysteine Biosynthesis

| Enzyme Name | Abbreviation | EC Number | Substrates | Products | Cellular Location (Plants) |

| Methionine γ-Lyase | MGL | 4.4.1.11 | L-Methionine | Methanethiol, α-Ketobutyrate, Ammonia | Cytosol nih.govpnas.org |

| Cysteine Synthase (β-substituted alanine synthase) | CS / BSAS | 2.5.1.47 | O-Acetylserine, Methanethiol | S-Methylcysteine, Acetate | Cytosol nih.govfrontiersin.org |

| Serine Acetyltransferase | SAT | 2.3.1.30 | L-Serine, Acetyl-CoA | O-Acetylserine, CoA | Cytosol, Plastids, Mitochondria oup.com |

Table 2: Precursors and Their Molecular Contribution to S-Methylcysteine

| Precursor Molecule | Contribution to S-Methylcysteine |

| L-Serine | Provides the 3-carbon backbone (C₃H₅NO₂) nih.govcdnsciencepub.com |

| L-Methionine | Provides the methylthiol group (-SCH₃) nih.govuwo.ca |

Interplay with Central Metabolic Pathways

The metabolism of beta-methylcysteine (more commonly known as S-methylcysteine) is deeply integrated with the central pathways that govern the fate of sulfur-containing amino acids. Its formation and degradation are tied to the availability of precursors from and its influence on the transsulfuration and methionine salvage pathways.

Transsulfuration Pathway Dynamics and β-Methylcysteine

The transsulfuration pathway is a critical metabolic route that channels homocysteine, an intermediate in methionine metabolism, towards the synthesis of cysteine. wikipedia.org This process is pivotal in mammals, which can synthesize cysteine from the essential amino acid methionine. wikipedia.orggenome.jp The pathway consists of two primary enzymatic steps:

Cystathionine (B15957) β-synthase (CBS) : This is the first and rate-limiting enzyme of the pathway. nih.gov It catalyzes the condensation of homocysteine and serine to form cystathionine. wikipedia.orgnih.gov

Cystathionine γ-lyase (CSE or CGL) : This enzyme subsequently cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia. wikipedia.org

The activity of CBS is a key regulatory point. It is allosterically activated by S-adenosylmethionine (AdoMet), a derivative of methionine. wikipedia.org When methionine levels are high, the resulting high AdoMet concentrations activate CBS, pushing homocysteine into the transsulfuration pathway to generate cysteine. wikipedia.orgresearchgate.net Conversely, low AdoMet levels reduce CBS activity, conserving homocysteine for remethylation back to methionine. researchgate.netmdpi.com

The formation of β-methylcysteine is directly linked to the output of this pathway. In some organisms, an enzyme known as methylcysteine (B10627) synthase can synthesize β-methylcysteine from L-cysteine and methanethiol. ontosight.ainih.gov Therefore, the flux through the transsulfuration pathway, by determining the intracellular availability of cysteine, directly influences the potential for β-methylcysteine synthesis. While the primary fate of cysteine includes protein and glutathione (B108866) synthesis, its conversion to β-methylcysteine represents an alternative metabolic route. researchgate.net In some plants and bacteria, β-methylcysteine is synthesized through the condensation of O-acetylserine (OAS) and methanethiol, a reaction catalyzed by an isoenzyme of cysteine synthase. nih.govcapes.gov.brpnas.org This highlights a direct competition for OAS between the synthesis of cysteine (using sulfide) and β-methylcysteine (using methanethiol). pnas.org

| Enzyme | Abbreviation | Function in Transsulfuration Pathway |

| Cystathionine β-synthase | CBS | Catalyzes the condensation of homocysteine and serine to form cystathionine; the rate-limiting step. wikipedia.orgnih.gov |

| Cystathionine γ-lyase | CSE / CGL | Cleaves cystathionine to produce cysteine, ammonia, and α-ketobutyrate. wikipedia.orgnih.gov |

| Methylcysteine synthase | - | Not part of the core pathway, but utilizes its product, cysteine, to form S-methylcysteine. ontosight.ai |

Methionine Salvage Pathway Interactions

The methionine salvage pathway, also known as the Yang Cycle, is a ubiquitous biochemical process that regenerates methionine from 5'-methylthioadenosine (MTA), a byproduct of reactions involving S-adenosylmethionine (AdoMet), such as polyamine synthesis. normalesup.orgnih.gov This pathway is crucial for conserving the sulfur atom and the carbon skeleton of methionine, which is metabolically expensive to produce. normalesup.orgnih.gov The pathway involves a series of enzymatic steps that convert MTA back into methionine. asm.org

The interaction between the methionine salvage pathway and β-methylcysteine metabolism occurs through the shared precursor, methionine, and its catabolic products. Methionine catabolism, particularly in some plants and microorganisms, can be initiated by the enzyme methionine γ-lyase, which breaks down methionine into methanethiol (CH₃SH), α-ketobutyrate, and ammonia. pnas.orgplos.org

This production of methanethiol provides a direct link to β-methylcysteine synthesis. As established, methanethiol can condense with O-acetylserine in a reaction catalyzed by a cysteine synthase isozyme to form β-methylcysteine. pnas.org This represents a metabolic branch point where the sulfur from methionine, in the form of methanethiol, is diverted away from the methionine salvage pathway and is instead incorporated into β-methylcysteine. Research in Arabidopsis cells has shown that feeding the cells with methionine leads to the production of S-methylcysteine, indicating that methanethiol produced from methionine cleavage is used for its synthesis. pnas.org

| Pathway | Core Function | Interaction with β-Methylcysteine |

| Methionine Salvage Pathway | Recycles 5'-methylthioadenosine (MTA) back into methionine, conserving sulfur. normalesup.orgnih.gov | Methionine catabolism can produce methanethiol, a precursor for β-methylcysteine, thus diverting sulfur from the salvage cycle. pnas.org |

| Transsulfuration Pathway | Converts homocysteine (from methionine) into cysteine. wikipedia.org | Produces cysteine, a direct precursor for β-methylcysteine synthesis in some pathways. ontosight.ai |

Regulation of Sulfur Amino Acid Metabolism

The metabolism of sulfur-containing amino acids is tightly regulated to maintain cellular homeostasis, ensuring adequate supplies for synthesis while preventing the accumulation of toxic intermediates like homocysteine. researchgate.netcaldic.com The regulation operates at multiple levels, involving allosteric control of enzymes and changes in gene expression. d-nb.info

A central regulator is S-adenosylmethionine (AdoMet). researchgate.net AdoMet levels dictate the fate of homocysteine at a critical metabolic branch point:

High AdoMet : Signals an abundance of methionine. AdoMet allosterically activates cystathionine β-synthase (CBS), directing homocysteine into the transsulfuration pathway to produce cysteine. mdpi.comd-nb.info

Low AdoMet : Signals a need for methionine. The lack of CBS activation allows homocysteine to be conserved and remethylated back to methionine. mdpi.comd-nb.info

The concentration of cysteine itself is also regulated, primarily by the enzyme cysteine dioxygenase (CDO), which initiates its catabolism. researchgate.netcaldic.com The stability of the CDO enzyme is responsive to cysteine levels; high cysteine concentrations decrease the rate of CDO degradation, leading to more rapid catabolism of excess cysteine. caldic.com

The synthesis of β-methylcysteine is embedded within this regulatory network. Its production depends on the availability of its precursors, namely cysteine and methanethiol (derived from methionine). ontosight.aipnas.org Therefore, the complex regulation of methionine and cysteine concentrations directly impacts the rate of β-methylcysteine formation. For instance, under conditions of high methionine intake, the increased flux through the transsulfuration pathway would elevate cysteine levels, potentially increasing the substrate available for β-methylcysteine synthesis. researchgate.net

| Regulatory Molecule | Effect on Pathway | Consequence for Sulfur Amino Acid Pool |

| S-Adenosylmethionine (AdoMet) | Activates Cystathionine β-synthase (CBS). wikipedia.orgmdpi.com | When high, promotes conversion of homocysteine to cysteine. researchgate.net |

| Cysteine | Stabilizes Cysteine Dioxygenase (CDO). caldic.com | When high, promotes its own catabolism to prevent toxicity. researchgate.net |

| O-Acetylserine (OAS) | Accumulates during sulfur starvation. oup.com | Can drive the synthesis of cysteine or β-methylcysteine when a sulfur source (sulfide or methanethiol) is available. pnas.orgoup.com |

Metabolic Adaptation to Nutrient Deprivation (e.g., Cysteine Limitation)

Cells must adapt their metabolism to cope with limitations in essential nutrients. Cysteine is a crucial amino acid, serving as a building block for proteins and as the rate-limiting precursor for the synthesis of glutathione, a major cellular antioxidant. researchgate.netoup.com Cysteine limitation, therefore, imposes significant metabolic stress.

Studies on the anaerobic protozoan parasite Entamoeba histolytica provide a clear example of metabolic adaptation involving β-methylcysteine. When these organisms are deprived of L-cysteine, they exhibit dramatic changes in their metabolome. nih.gov Key findings include:

A sharp decrease in the intracellular levels of L-cysteine and L-cystine. nih.gov

A dramatic accumulation of O-acetylserine (OAS), the activated form of serine. nih.gov

A marked increase in the intracellular concentration of S-methylcysteine (β-methylcysteine). nih.gov

A significant decrease in the level of S-adenosylmethionine (SAM). nih.gov

These findings suggest that under cysteine-limiting conditions, the parasite redirects its metabolic flux. The accumulation of OAS indicates that the upstream part of the cysteine synthesis pathway is active, but the final step is hindered by the lack of sulfide. nih.gov The concurrent, dramatic increase in β-methylcysteine suggests that it may function as a storage compound for sulfur (in the form of a methyl-thiol group) and carbon. nih.gov In this scenario, the parasite synthesizes β-methylcysteine from OAS and methanethiol, which is derived from methionine. This adaptive response allows the cell to store a sulfur-containing amino acid that can potentially be utilized when conditions change. nih.gov This strategy highlights a flexible metabolic network that can buffer against nutrient scarcity.

| Metabolite | Change under Cysteine Limitation (in E. histolytica) | Implication |

| L-Cysteine/L-Cystine | Sharp Decrease | Direct effect of nutrient deprivation. nih.gov |

| O-Acetylserine (OAS) | Dramatic Accumulation | Precursor for cysteine synthesis accumulates when sulfide is limited. nih.gov |

| S-Methylcysteine (SMC) | Marked Increase | Suggests a role as a storage compound for sulfur and carbon skeletons. nih.gov |

| S-Adenosylmethionine (SAM) | Significant Decrease | Indicates a shift in methionine metabolism, possibly to provide methanethiol for SMC synthesis. nih.gov |

Degradation and Catabolic Pathways of Methylated Cysteine Compounds

Enzymatic Cleavage Mechanisms by β-Carbon-Sulfur Lyases

A key step in the catabolism of S-methyl-L-cysteine is the cleavage of the carbon-sulfur (C-S) bond, a reaction catalyzed by a group of enzymes known as β-carbon-sulfur lyases (C-S lyases). d-nb.infomdpi.com These enzymes are typically dependent on pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. researchgate.netresearchgate.netnih.gov

Cysteine S-conjugate β-lyases (β-lyases) are instrumental in the metabolism of a wide range of cysteine S-conjugates, including S-methyl-L-cysteine. researchgate.netresearchgate.netnih.gov These enzymes catalyze a β-elimination reaction, which breaks the bond between the β-carbon and the sulfur atom of the cysteine conjugate. mdpi.comresearchgate.netnih.gov This enzymatic action is not limited to mammalian tissues; various species of intestinal bacteria also exhibit significant β-lyase activity, suggesting a role for the gut microbiota in the metabolism of these compounds. researchgate.nethogrefe.comscispace.com

The activity of β-lyases is crucial for both the detoxification of certain xenobiotics and the bioactivation of others. researchgate.netnih.gov For some halogenated alkenes, conversion to their cysteine S-conjugates followed by β-lyase-mediated cleavage leads to the formation of toxic reactive species. researchgate.netnih.gov Conversely, this enzymatic activity is also responsible for releasing volatile, flavor-active thiols from non-volatile precursors found in foods. d-nb.infonih.govresearchgate.net Several enzymes primarily involved in other metabolic pathways, such as kynureninase and aminotransferases, have been shown to exhibit secondary β-lyase activity. researchgate.netresearchgate.net

The β-elimination reaction catalyzed by cysteine S-conjugate β-lyase on S-methyl-L-cysteine results in the formation of three primary products: pyruvate (B1213749), ammonia, and methanethiol (B179389). d-nb.inforesearchgate.netnih.gov

Pyruvate and Ammonia : These products are derived from the alanine (B10760859) backbone of the original cysteine molecule. d-nb.inforesearchgate.net The initial enzymatic cleavage releases aminoacrylate, which is unstable and spontaneously hydrolyzes to pyruvate and ammonia. researchgate.net

Methanethiol (CH₃SH) : This volatile thiol is the sulfur-containing fragment released during the cleavage. d-nb.infoscispace.com Methanethiol is a reactive compound that can undergo further metabolic transformations. scispace.com The formation of such chemically unstable thiols is a prerequisite for the bioactivity of many S-conjugates. nih.gov

The generation of these metabolites is central to the biological effects of S-methyl-L-cysteine and other related compounds. For instance, the release of reactive thiols is a key step in the development of characteristic flavors in certain foods and can also be the basis for the toxicity of some xenobiotic cysteine conjugates. d-nb.infonih.govnih.gov

Proposed Catabolic Scenarios and Intermediates (e.g., Acetylation, Oxidation, Deformylation)

Beyond direct cleavage by β-lyases, the catabolism of S-methyl-L-cysteine can proceed through several other pathways, often involving modification of the original molecule before cleavage. These pathways include acetylation, oxidation, and deformylation. researchgate.netnih.govtandfonline.com

One proposed catabolic sequence involves an initial "protection" of the amino group by acetylation , forming N-acetyl-S-methylcysteine. researchgate.net This is followed by oxidation of the methyl group to a formyl group. researchgate.net Subsequent deacetylation and deformylation steps would ultimately liberate cysteine. researchgate.net Studies in humans have confirmed that N-acetylation is a metabolic route for S-methyl-L-cysteine. nih.govtandfonline.comresearchgate.net

Another significant pathway is S-oxidation , which converts the sulfide (B99878) to a sulfoxide (B87167), forming S-methyl-L-cysteine sulfoxide (methiin). nih.govtandfonline.com This sulfoxide can then be a substrate for C-S lyases, which cleave it to produce the highly reactive methanesulfenic acid (CH₃SOH). scispace.com This intermediate is distinct from the methanethiol produced from the direct cleavage of S-methyl-L-cysteine. scispace.com

The catabolism can be summarized by the following key transformations:

N-acetylation : Formation of N-acetyl-S-methylcysteine. nih.govtandfonline.comresearchgate.net

S-oxidation : Conversion to S-methyl-L-cysteine sulfoxide. nih.govtandfonline.com

Deamination : Removal of the amino group, which can occur alongside other metabolic steps. nih.govtandfonline.comresearchgate.net

Deformylation : A proposed step in a pathway to regenerate cysteine from the modified molecule. researchgate.net

These varied catabolic routes highlight the complex metabolic fate of S-methyl-L-cysteine, leading to a diverse array of intermediates and final products.

Fate of Sulfur and Carbon Moieties in Degradation

Following the initial breakdown of S-methyl-L-cysteine, its constituent carbon and sulfur atoms are further metabolized and integrated into different biological pools or excreted.

The carbon skeleton of S-methyl-L-cysteine is largely degraded to carbon dioxide (CO₂), which is then exhaled. nih.govtandfonline.com This was demonstrated in studies using ¹⁴C-labeled S-methyl-L-cysteine, where a significant portion of the radioactivity was recovered as exhaled CO₂. nih.govtandfonline.com The pyruvate generated from the β-lyase pathway can enter central metabolic routes like the tricarboxylic acid (TCA) cycle to be fully oxidized. frontiersin.org

The sulfur moiety , initially released as methanethiol or methanesulfenic acid, undergoes extensive oxidation. scispace.commdpi.com The ultimate fate of a large proportion of this sulfur is inorganic sulfate (B86663) (SO₄²⁻), which is a major urinary metabolite. nih.govtandfonline.comresearchgate.net Studies with ³⁵S-labeled S-methyl-L-cysteine have shown that a substantial amount of the administered radioactivity is excreted in the urine as inorganic sulfate. nih.govtandfonline.comresearchgate.net Methanethiol can also be oxidized to dimethyl disulfide and dimethyl trisulfide. mdpi.com A portion of the sulfur may also be incorporated into other molecules within the body before eventual excretion. nih.gov

Data Tables

Table 1: Products of Enzymatic Cleavage of S-Methyl-L-Cysteine by β-Lyase

| Substrate | Enzyme | Primary Products |

| S-Methyl-L-Cysteine | Cysteine S-Conjugate β-Lyase | Pyruvate, Ammonia, Methanethiol |

Data derived from multiple sources. d-nb.inforesearchgate.netnih.gov

Table 2: Major Catabolic Pathways and Intermediates of S-Methyl-L-Cysteine

| Pathway | Key Intermediate(s) |

| N-Acetylation | N-Acetyl-S-methylcysteine |

| S-Oxidation | S-Methyl-L-cysteine sulfoxide |

| Deamination | Keto-acid derivatives |

Data derived from multiple sources. researchgate.netnih.govtandfonline.comresearchgate.net

Molecular and Cellular Mechanisms of Biological Action in Vitro and Preclinical Models

Modulation of Enzyme Activity and Gene Expression

Beta-methylcysteine, also known as S-methyl cysteine (SMC), and its sulfoxide (B87167) derivative (SMCSO) have demonstrated significant effects on enzymes involved in glucose and cholesterol metabolism in preclinical studies. Research indicates these compounds possess antihyperglycemic and antihypercholesterolemic properties. tandfonline.comnih.gov The mechanisms behind these effects are linked to the modulation of key enzymes that regulate homeostasis. tandfonline.comresearchgate.net

In animal models of diet-induced hypercholesterolemia, administration of SMCSO has been shown to lower total cholesterol. tandfonline.com Studies in rats with dysregulated cholesterol metabolism revealed that SMC can prevent increases in total cholesterol levels in both serum and the liver. caymanchem.com Furthermore, in rats fed a high-fructose diet, SMC was found to decrease plasma glucose levels. caymanchem.com The potential mechanisms for these outcomes include the alteration of glucose- and cholesterol-related enzymes. tandfonline.comnih.govresearchgate.netresearchgate.net For instance, S-methyl-L-cysteine has been observed to reduce plasma glucose in high-fructose diet-fed rats. caymanchem.com These findings suggest a regulatory role for this compound in critical metabolic pathways.

| Compound | Model | Observed Effect | Reference |

|---|---|---|---|

| S-methyl cysteine (SMC) | Rats with high-fructose diet | Decreased plasma glucose levels. | caymanchem.com |

| S-methyl cysteine (SMC) | Rats with dysregulated cholesterol metabolism | Prevented increases in serum and liver total cholesterol. | caymanchem.com |

| S-methyl cysteine sulfoxide (SMCSO) | Rats with diet-induced hypercholesterolemia | Reduced total cholesterol by ~18-33%. | tandfonline.com |

| S-methyl cysteine sulfoxide (SMCSO) | Alloxan-induced diabetic rats | Lowered blood glucose levels by ~19-25%. | tandfonline.com |

This compound and its derivatives play a role in modulating the function of the liver and pancreatic β-cells, which are crucial for glucose homeostasis and lipid metabolism. nih.gov Studies suggest that one of the potential mechanisms for the antidiabetic effects of SMCSO is the improvement of hepatic and pancreatic β-cell function. tandfonline.comnih.govresearchgate.netresearchgate.net In streptozotocin-induced diabetic rats, SMCSO administration was found to restore the morphology of the liver and pancreatic islets. tandfonline.com

Research has shown that certain natural compounds can enhance the expression of proteins related to the survival and function of pancreatic β-cells, such as peroxisome proliferator-activated receptor-gamma (PPAR-γ) and pancreatic and duodenal homeobox-1 (PDX-1). mdpi.com PPAR-γ activation has a direct effect on improving pancreatic β-cell survival and function, while PDX-1 is also critical for β-cell metabolism. mdpi.com The liver is essential for regulating glucose and lipid metabolism, and compounds like N-acetylcysteine, which is related to cysteine, can protect the liver by stimulating the synthesis of glutathione (B108866) (GSH), thereby enhancing detoxification and antioxidant capacity. sci-hub.se This suggests that cysteine-containing compounds like this compound may contribute to the protection and enhanced antioxidant activity of the liver. sci-hub.se

This compound has been shown to influence the expression of genes that regulate apoptosis, or programmed cell death. The balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 is a critical determinant of a cell's fate. archivesofmedicalscience.com An increase in the Bax/Bcl-2 ratio is an indicator of apoptosis initiation. researchgate.netnih.gov

In preclinical models of cellular injury, this compound demonstrated a protective effect by modulating these key apoptotic genes. In nerve growth factor-differentiated PC12 cells subjected to oxygen-glucose deprivation, pre-treatment with SMC reserved the expression of the anti-apoptotic Bcl-2 and decreased the expression of the pro-apoptotic Bax. rsc.org Similarly, in a model of kainic acid-induced injury in the same cell line, SMC pre-treatment suppressed the expected decrease in Bcl-2 mRNA expression and limited the enhancement of Bax mRNA expression. nih.govnih.govmedsci.orgmedsci.org This modulation of the Bax/Bcl-2 ratio points to a mechanism by which this compound can protect cells from apoptotic death.

| Model System | Condition | Effect of S-Methylcysteine | Reference |

|---|---|---|---|

| NGF-differentiated PC12 cells | Oxygen-glucose deprivation | Reserved Bcl-2 expression, decreased Bax expression. | rsc.org |

| NGF-differentiated PC12 cells | Kainic acid-induced injury | Increased Bcl-2 mRNA expression, limited the increase in Bax mRNA expression. | nih.govmedsci.org |

The anti-inflammatory effects of this compound are partly attributed to its ability to inhibit the cyclooxygenase-2 (COX-2) signaling pathway. nih.gov COX-2 is an enzyme that is rapidly induced during inflammatory processes and is responsible for the synthesis of prostaglandins (B1171923) like prostaglandin (B15479496) E2 (PGE2), which are potent inflammatory mediators. medsci.orgscienceopen.com

Cellular Stress Response Mechanisms

A primary mechanism of this compound's biological action is the enhancement of cellular antioxidant defenses. tandfonline.comnih.gov This is largely achieved by increasing the intracellular concentration of glutathione (GSH) and boosting the activity of glutathione reductase (GR). nih.govmedsci.org GSH is a crucial antioxidant that protects cells from damage caused by reactive oxygen species (ROS), and GR is the enzyme responsible for regenerating GSH from its oxidized form (GSSG). mdpi.com

In various preclinical models, this compound has consistently demonstrated the ability to bolster this antioxidant system. In a model of kainic acid-induced injury in PC12 cells, pre-treatment with SMC led to a significant increase in both GSH content and GR activity. nih.govnih.govmedsci.org Similarly, in mice with Cryptosporidium parvum infection, which induces oxidative stress, treatment with SMC corrected the reduced levels of GSH. scienceopen.com Studies on rats with acetamiprid-induced toxicity also showed that SMC administration ameliorated GSH content. nih.gov This capacity to act as a GSH precursor and enhance the antioxidant defense system is a key component of its protective effects against oxidative stress. mdpi.comfrontiersin.org

| Model | Condition | Effect of S-Methylcysteine | Reference |

|---|---|---|---|

| NGF-differentiated PC12 cells | Kainic acid-induced injury | Increased glutathione (GSH) content and glutathione reductase (GR) activity. | nih.govmedsci.org |

| Mice | Cryptosporidium parvum infection | Corrected reduced GSH levels. | scienceopen.com |

| Rats | Acetamiprid-induced toxicity | Ameliorated depleted GSH content. | nih.gov |

| NGF-differentiated PC12 cells | Oxygen-glucose deprivation | Maintained glutathione peroxidase (GPX) and GR activities. | rsc.org |

Mitigation of Oxidative Damage

Oxidative damage, a process resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive products, is implicated in a variety of pathological conditions. This compound, also referred to as S-methyl cysteine (SMC) in some literature, has demonstrated a capacity to mitigate this damage in preclinical models.

In a study utilizing a nerve growth factor-differentiated PC12 cell line subjected to oxygen-glucose deprivation (OGD), a model for ischemic injury, pretreatment with SMC showcased significant protective effects. nih.govrsc.org OGD conditions markedly increased the production of ROS and 3-nitrotyrosine, a marker of nitrosative stress. However, pretreatment with SMC at concentrations of 2, 4, and 8 μM effectively lowered the formation of both ROS and 3-nitrotyrosine. nih.govrsc.org This reduction in oxidative and nitrosative stress is a key indicator of the compound's ability to protect cells from damage induced by hypoxic conditions. nih.gov

Further evidence of this compound's protective role against oxidative damage comes from studies investigating its effects in combination with other compounds. For instance, when combined with syringic acid (SA), SMC demonstrated a greater reduction in reactive oxygen species generation in nerve growth factor (NGF)-differentiated PC12 cells injured by kainic acid (KA). medsci.orgnih.gov This synergistic effect highlights the potential for enhanced mitigation of oxidative stress. The mechanism appears to involve not just the direct scavenging of free radicals but also the support of the cell's endogenous antioxidant systems. medsci.orgnih.gov

The protective effects of this compound extend to preserving mitochondrial function, which is often compromised under conditions of oxidative stress. In the OGD model, SMC pretreatment helped maintain the mitochondrial membrane potential, a critical factor for cellular viability. nih.gov By reducing the intracellular ROS burden, this compound helps to prevent the cascade of events that leads to mitochondrial dysfunction and subsequent cell death.

Redox Homeostasis Regulation

Redox homeostasis refers to the delicate balance between oxidizing and reducing agents within a cell, which is crucial for normal cellular function. This compound has been shown to play a role in regulating this balance, primarily by influencing the levels and activities of key antioxidant enzymes.

In the context of oxygen-glucose deprivation (OGD) in PC12 cells, the activities of glutathione peroxidase (GPX) and glutathione reductase (GR), two critical enzymes in the glutathione-based antioxidant defense system, were significantly decreased. nih.gov Pretreatment with S-methyl cysteine (SMC) at concentrations of 2, 4, and 8 μM was able to maintain the activities and expression of both GPX and GR. nih.govrsc.org By preserving the function of these enzymes, this compound helps to sustain the cellular capacity to neutralize harmful reactive oxygen species and maintain a favorable redox state. nih.gov

Furthermore, studies involving kainic acid (KA)-induced injury in NGF-differentiated PC12 cells have shown that pretreatment with SMC leads to an increase in glutathione content and glutathione reductase activity. medsci.orgnih.gov Glutathione is a major intracellular antioxidant, and its regeneration by glutathione reductase is vital for continuous protection against oxidative stress. The ability of this compound to enhance both the levels of glutathione and the activity of its regenerating enzyme underscores its importance in redox homeostasis regulation. medsci.orgnih.gov

Anti-Inflammatory Signaling Pathways

Suppression of NF-κB and p38MAPK Activation

Nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (p38MAPK) are key signaling molecules that play a central role in the inflammatory response. Their activation leads to the transcription of numerous pro-inflammatory genes. Preclinical studies have demonstrated the ability of this compound to suppress the activation of these pathways.

In a study using a nerve growth factor-differentiated PC12 cell line under oxygen-glucose deprivation (OGD) conditions, it was observed that OGD led to the up-regulation of NF-κB p50, NF-κB p65, and phosphorylated p38 (p-p38) expression. nih.govrsc.org Pretreatment with S-methyl cysteine (SMC) at concentrations of 2, 4, and 8 μM suppressed the protein expression of NF-κB p50 and NF-κB p65. nih.govrsc.org Furthermore, SMC pretreatment at a broader range of 1-8 μM was found to decrease the phosphorylation of p38. nih.gov The study also utilized specific inhibitors for NF-κB (pyrrolidine dithiocarbamate) and p38MAPK (SB203580). When these inhibitors were used to block the activation of their respective pathways, subsequent SMC pretreatment did not further affect the protein expression, indicating that SMC's mechanism of action involves these specific pathways. nih.gov

Similarly, in a model of kainic acid (KA)-induced injury in NGF-differentiated PC12 cells, KA was shown to up-regulate the protein expression of NF-κB p65 and p-p38. medsci.orgnih.gov Pretreatment with SMC alone effectively down-regulated the protein expression of both NF-κB p65 and p-p38. medsci.orgnih.gov Interestingly, when combined with syringic acid (SA), the suppressive effect on NF-κB p65 and p-p38 expression was even more pronounced. medsci.orgnih.gov This suggests a synergistic interaction in modulating these inflammatory signaling cascades.

These findings consistently point towards the ability of this compound to interfere with the activation of the NF-κB and p38MAPK signaling pathways, thereby dampening the downstream inflammatory response at a molecular level.

Reduction of Inflammatory Cytokine Release

The activation of signaling pathways like NF-κB and p38MAPK ultimately leads to the production and release of pro-inflammatory cytokines, which are key mediators of inflammation. This compound has been shown to reduce the release of these cytokines in preclinical models.

In studies involving kainic acid (KA)-induced injury in neuronal cells, the activation of NF-κB and p38MAPK pathways results in the massive production of inflammatory factors, including tumor necrosis factor-alpha (TNF-α). medsci.org Pretreatment with S-methyl cysteine (SMC), particularly in combination with syringic acid (SA), led to a significant reduction in TNF-α generation. medsci.orgnih.gov This demonstrates a direct link between the suppression of upstream signaling pathways by SMC and the subsequent decrease in the output of inflammatory mediators.

While direct measurements of a broad panel of cytokines following this compound treatment are not extensively detailed in the provided context, the consistent suppression of key upstream regulators like NF-κB and p38MAPK strongly implies a downstream reduction in the release of the cytokines they control, such as various interleukins (ILs) and TNF-α. nih.govmedsci.org The reduction of TNF-α, a potent pro-inflammatory cytokine, is a significant finding that underscores the anti-inflammatory potential of this compound. medsci.orgnih.gov

Interaction with Protein Complexes and Post-Translational Modifications

Functional Interactions with Methyl-Coenzyme M Reductase

Methyl-coenzyme M reductase (MCR) is a crucial enzyme in methane (B114726) metabolism in certain archaea, and its function is influenced by a series of post-translational modifications (PTMs) in its active site. osti.govelifesciences.orgfrontiersin.org One of these modifications is the formation of S-methylcysteine. osti.govelifesciences.orgfrontiersin.org

The formation of S-methylcysteine in the alpha subunit of MCR (McrA) in Methanosarcina acetivorans is carried out by a specific S-adenosylmethionine (SAM)-dependent methyltransferase. osti.govplos.org This enzyme, encoded by the gene designated mcmA (methylcysteine modification), is responsible for the S-methylation of a cysteine residue. osti.govplos.org The biosynthesis of S-methylcysteine is thought to occur through the transfer of a methyl group from SAM to the thiol group of cysteine, a nucleophilic substitution reaction. frontiersin.org

The presence of the S-methylcysteine modification appears to have functional consequences for the MCR enzyme. Phenotypic analysis of M. acetivorans mutants unable to perform this cysteine methylation suggests that the S-methylcysteine residue may play a role in the organism's adaptation to mesophilic (moderate temperature) conditions. osti.govplos.org

Significance of S-Methylcysteine Residues in Enzyme Activity and Stability

The methylation of cysteine residues to form S-methylcysteine is a post-translational modification that can significantly influence the structure, function, and stability of enzymes. This modification can protect cysteine residues from oxidation, thereby preventing the formation of disulfide bonds that might otherwise alter a protein's conformation and function. ontosight.ai Furthermore, cysteine methylation can impact protein-protein interactions and enzymatic activities, suggesting its role in regulating cellular pathways. ontosight.ai

A notable example of the functional importance of S-methylcysteine is found in methyl-coenzyme M reductase (MCR), an enzyme crucial for methane production in methanogenic archaea. plos.org The alpha subunit of MCR (McrA) contains several post-translationally modified amino acids, including S-methylcysteine, near its active site. plos.orgbiorxiv.org Studies on Methanosarcina acetivorans have identified a specific S-adenosylmethionine (SAM)-dependent methyltransferase, designated McmA, as responsible for the formation of S-methylcysteine in McrA. plos.orgbiorxiv.org

Interestingly, phenotypic analysis of M. acetivorans mutants unable to perform this cysteine methylation revealed complex interactions with other post-translational modifications. plos.orgbiorxiv.org While the absence of S-methylcysteine did not globally impact the stability of the MCR enzyme complex, it did affect the organism's growth at different temperatures. plos.org For instance, a mutant lacking only the S-methylcysteine modification exhibited a 20% increase in growth rate at 42°C compared to the wild type, suggesting this modification may be involved in adapting MCR to growth under mesophilic conditions. plos.org Conversely, a mutant lacking three modified residues, including S-methylcysteine, grew 18% faster than the wild type at 29°C. plos.org These findings indicate that the combinatorial effects of different post-translational modifications fine-tune the activity and efficiency of MCR rather than exerting a major influence on its static structure. plos.org

Another context where S-methylcysteine formation is significant is in DNA repair. The enzyme O6-methylguanine-DNA methyltransferase removes the mutagenic O6-methylguanine lesion from DNA by transferring the methyl group to one of its own cysteine residues. capes.gov.br This process results in the formation of S-methylcysteine and the irreversible inactivation of the enzyme, a mechanism known as a suicide reaction. capes.gov.brdrugbank.com The determination of S-methylcysteine provides a method for quantifying the repair activity of this enzyme in tissue and cell samples. capes.gov.br

Post-Translational Methylation of Cysteine Residues

Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis by ribosomes, playing a crucial role in cellular signaling and protein function. wikipedia.org These modifications can occur on amino acid side chains and can expand the chemical diversity of the standard amino acids by adding new functional groups. wikipedia.org

The methylation of cysteine residues is a specific type of PTM catalyzed by protein-cysteine methyltransferases. ontosight.ai These enzymes utilize S-adenosylmethionine (SAM) as the methyl group donor, transferring a methyl group to the thiol group of a cysteine residue to form S-methylcysteine and S-adenosylhomocysteine. ontosight.ai This enzymatic reaction is a key mechanism for regulating protein function and stability. ontosight.ai

Cysteine is one of the less abundant amino acids in proteins, but it is often highly conserved and located in functionally and structurally important regions. mdpi.comnih.gov Its unique chemical properties allow it to undergo various PTMs, many of which are mediated by reactive oxygen, nitrogen, or sulfur species. mdpi.comnih.gov Besides methylation, other PTMs of cysteine include oxidation of the thiol group (S-sulfenylation, S-sulfinylation, and S-sulfonylation), formation of disulfide bridges, S-glutathionylation, persulfidation, S-cyanylation, S-nitrosation, S-acylation, and others. mdpi.comnih.gov These modifications are critical for redox regulation of metabolism and signal transduction. mdpi.comnih.gov

The functional significance of cysteine methylation is highlighted by its involvement in various physiological and pathological processes. ontosight.ai Alterations in cysteine methylation patterns have been associated with aging, cancer, and neurodegenerative diseases. ontosight.ai Understanding the regulation and function of protein-cysteine methyltransferases can, therefore, provide insights into the molecular basis of these conditions. ontosight.ai

Chelation Properties and Metal Ion Interactions

Sulfur-containing amino acids, including β-methylcysteine, exhibit significant chelating properties, enabling them to bind with metal ions. ajol.infojcimcr.org This interaction is crucial in various biological contexts, from enzyme function to detoxification. jcimcr.orgnih.gov The chelating ability of these amino acids stems from the presence of donor atoms like sulfur (S), nitrogen (N), and oxygen (O) in their functional groups (-SH, -NH2, -COOH), which can form coordinate bonds with metal ions. jcimcr.orgnih.gov The stability of the resulting metal-ligand complexes is a key factor in their biological effects. jcimcr.org

Studies have demonstrated the ability of methylcysteine (B10627) to form complexes with various metal ions, including iron (Fe(III)), chromium (Cr(III)), zinc (Zn(II)), and cadmium (Cd(II)). ajol.inforesearchgate.net For instance, the stability constants for the formation of 1:1 and 1:2 complexes between Fe(III) and methylcysteine have been determined, indicating the formation of cationic complexes. ajol.info Similarly, the interaction of methylcysteine with Cr(III) has been studied. ajol.info

The chelation of toxic heavy metals is a critical detoxification mechanism. jcimcr.org Compounds with sulfhydryl groups are effective chelating agents for heavy metal ions. jcimcr.org Cysteine itself is used in cases of lead (Pb) and copper (Cu) poisoning. jcimcr.org Methylcysteine can also play a role in reducing the concentration of metal ions like Fe(III) in biological systems, which can help mitigate oxidative stress. researchgate.net

Furthermore, the interaction of β-methylcysteine with palladium (Pd(II)) has been noted. conicet.gov.ar The ternary complex formed with S-methylcysteine (SMC), another cysteine derivative, and Pd(II) is significantly more stable than complexes with other amino acids that have nitrogen or oxygen as donor sites. conicet.gov.ar This high affinity is attributed to the coordination of both sulfur and nitrogen atoms to the Pd(II) ion. conicet.gov.ar

The following table summarizes the stability constants of some metal-methylcysteine complexes:

| Metal Ion | Ligand | Log K (Stability Constant) | Conditions |

| Fe(III) | Nitrilotriacetate-Methylcysteine | 5.72 ± 0.09 | 35°C, Ionic Strength 0.1 M |

| Cr(III) | Nitrilotriacetate-Methylcysteine | 5.54 ± 0.11 | 35°C, Ionic Strength 0.1 M |

| Zn(II) | Nitrilotriacetate-Methylcysteine | 3.72 | Not specified |

| Cd(II) | Nitrilotriacetate-Methylcysteine | 3.54 | Not specified |

Table based on data from multiple studies. ajol.inforesearchgate.net

Ecological and Organismal Roles of Methylated Cysteine Derivatives Excluding Human Clinical Data

Contribution to Plant Secondary Metabolism and Phytoalexin Function

Sulfur-containing compounds are pivotal to plant defense mechanisms. ekb.eg Plants utilize sulfur to synthesize a range of secondary metabolites, which can act as phytoanticipins (compounds present in anticipation of an attack) or phytoalexins (compounds synthesized in response to stress or pathogenic invasion). ekb.eg Beta-methylcysteine derivatives, particularly S-methyl-L-cysteine sulfoxide (B87167) (SMCSO), are significant components of this chemical arsenal, primarily in plants from the Brassicaceae and Allium genera. researchgate.net

SMCSO functions as a phytoalexin, providing protection against microbial pathogens and herbivores. researchgate.netrsc.org This defensive role is activated upon tissue damage, such as when an herbivore chews the plant. The maceration of plant tissue brings SMCSO, which is stored in vacuoles, into contact with the enzyme cysteine sulfoxide lyase (a type of C-S lyase). researchgate.net This enzymatic reaction rapidly degrades SMCSO into several biologically active derivatives, including S-methyl methanethiosulfinate and S-methyl methanethiosulfonate (B1239399). researchgate.net These resulting compounds are believed to be the primary agents responsible for the protective, antimicrobial activity observed in the plant tissue. researchgate.net In many common Brassica vegetables, the concentration of SMCSO is notably higher than that of glucosinolates, another well-known class of sulfur-containing defensive compounds. researchgate.net Some studies suggest SMCSO may also act as a defense metabolite against insect herbivory on the roots and flowers of rapeseed. royalsocietypublishing.org

Role in Microbial Metabolism and Flavor Compound Generation (e.g., β C-S Lyases)

Microbial enzymes play a crucial role in transforming non-volatile compounds in food into aromatic and flavor-active molecules. β C-S lyases (EC 4.4.1.8), also known as cystathionine (B15957) β-lyases, are a key class of enzymes in this process. tandfonline.comresearchgate.netmdpi.com These enzymes, found in a variety of microorganisms, catalyze the cleavage of the carbon-sulfur (C-S) bond in cysteine S-conjugates, such as S-methylcysteine. tandfonline.comresearchgate.netthegoodscentscompany.com This reaction releases volatile thiols, pyruvate (B1213749), and ammonia, which are significant contributors to the flavor profiles of many fermented foods. tandfonline.comresearchgate.net

The action of microbial β C-S lyases is fundamental to flavor development in products like cheese, wine, and beer. tandfonline.comresearchgate.net For instance, various strains of Lactobacillus paracasei, a bacterium often found in ripening cheese, produce volatile sulfur compounds from sulfur-containing amino acids, contributing to cheese flavor. researchgate.net The enzymes utilize pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor to facilitate the β-elimination reaction with substrates like S-methyl-L-cysteine. researchgate.net

This enzymatic activity is not limited to fermentation processes. Microorganisms present in the human oral cavity also possess β C-S lyases. tandfonline.comresearchgate.netnih.gov These oral bacteria can metabolize cysteine S-conjugates from food during consumption, generating sulfur aroma compounds in the mouth that contribute to flavor perception through retro-olfaction. tandfonline.comnih.gov Therefore, microbial β C-S lyases are significant contributors to flavor at multiple points, from food production to consumption. tandfonline.com

Mechanistic Studies in Animal Models (e.g., Rodent Models, Avian Models)

The physiological effects of this compound and its derivatives have been investigated in various non-human animal models, revealing impacts on metabolic parameters, cancer progression, and pathogen resistance.

Effects on Cardiometabolic Parameters (e.g., Hyperglycemia, Hypercholesterolemia)

Studies in rodent models have consistently demonstrated that S-methyl-L-cysteine sulfoxide (SMCSO) possesses favorable anti-hyperglycemic and anti-hypercholesterolemic properties. tandfonline.comlktlabs.com In multiple studies using rat models, SMCSO has been shown to decrease plasma glucose levels, reduce body weight, and lower total cholesterol. rsc.orgsigmaaldrich.com

In rats with alloxan-induced diabetes, SMCSO administration significantly controlled blood glucose and lipid levels, with effects on lipids including a reduction in total cholesterol and triglycerides. rsc.orgsigmaaldrich.com The proposed mechanisms for these lipid-lowering effects include a reduction in endogenous lipogenesis and an increase in lipid catabolism and the excretion of bile acids. rsc.org Specifically, SMCSO appeared to inhibit lipogenic enzymes in the liver and increase the activity of cholesterol 7α-hydroxylase, the rate-limiting enzyme in bile acid synthesis. rsc.org Another study in diabetic rats reported that SMCSO treatment reduced hyperglycemia, triglycerides, and very-low-density lipoprotein (VLDL) cholesterol, while also increasing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase in the liver. frontiersin.org

However, not all animal studies have yielded the same results. A 12-week study on C57BL/6 mice fed a high-fat diet found that supplementation with SMCSO did not prevent diet-induced obesity, glucose intolerance, or hypercholesterolemia. researchgate.net

| Animal Model | Key Findings | Proposed Mechanism | Citation |

|---|---|---|---|

| Alloxan-induced diabetic rats | Reduced blood glucose; Lowered total cholesterol and triglycerides. | Inhibition of hepatic lipogenic enzymes; Increased cholesterol 7α-hydroxylase activity. | rsc.orgsigmaaldrich.com |

| Hypercholesterolemic diet-fed rats | Marked depression of plasma and liver cholesterol levels (especially LDL and VLDL). | Reduced endogenous lipogenesis; Increased lipid catabolism and bile acid excretion. | rsc.org |

| Streptozotocin-induced diabetic rats | Reduced hyperglycemia, triglycerides, and VLDL-cholesterol; Increased hepatic SOD and catalase activity. | Antioxidant and immunomodulatory effects. | frontiersin.org |

| High-fat diet-fed C57BL/6 mice | Did not ameliorate weight gain, glucose intolerance, or hypercholesterolemia. | Not applicable. | researchgate.net |

Investigations into Anticancer and Antibacterial Effects

The potential of this compound and its derivatives to combat cancer and microbial infections has been explored in several animal and in vitro models. Scattered reports indicate that SMCSO exhibits anti-carcinogenic effects in experimental animals. researchgate.netrsc.orgroyalsocietypublishing.org In a study on hepatoma-bearing rats, cabbage extract and its component, SMCSO, were found to suppress hypercholesterolemia. sigmaaldrich.com Furthermore, in vivo studies in rats and mice have shown anti-carcinogenic activity for the primary metabolites of SMCSO, S-methyl methanethiosulfinate (MMTSI) and S-methyl methanethiosulfonate (MMTSO). researchgate.net

S-methylcysteine (SMC) has also been investigated for its therapeutic potential against various pathological conditions, including cancer. mdpi.com Its anti-inflammatory and antioxidant effects are considered key biological activities contributing to these properties. mdpi.com In a study on immunosuppressed mice, SMC demonstrated an antiprotozoal effect against Toxoplasma gondii. ekb.eg The average number of brain cysts was reduced in mice treated with SMC, highlighting its potential as an antiprotozoal agent. ekb.eg

In contrast, a study using an avian model found that while SMCSO administration boosted the antioxidant capacity of honey bees, it did not exhibit antimicrobial activity in that specific context. royalsocietypublishing.org

Impact on Specific Pathogens (e.g., Eimeria tenella)

Avian coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, is a major concern in the poultry industry. Eimeria tenella is a particularly pathogenic species that causes hemorrhagic cecal coccidiosis in chickens. A study investigating the anticoccidial activity of S-methylcysteine (SMC) in Eimeria tenella-infected broiler chickens revealed potent therapeutic effects. mdpi.com

In the study, chickens treated with SMC showed significant improvements in body weight gain and feed conversion ratio compared to infected, non-treated chickens. mdpi.com Crucially, SMC treatment led to a significant reduction in the number of oocysts shed by the chickens, indicating a direct anticoccidial action. The ameliorative effect of SMC against the intestinal damage caused by E. tenella was also confirmed by histopathological observation of the cecal tissues. mdpi.com The mechanism behind this protective effect was linked to the compound's ability to restore biochemical, antioxidant, and anti-inflammatory parameters in the cecal tissues toward control levels. These findings position SMC as a promising plant-based compound for controlling avian coccidiosis. mdpi.com

| Parameter | Observation in SMC-Treated Group | Citation |

|---|---|---|

| Oocyst Count | Potent anticoccidial activity, exemplified by a reduction in oocyst count. | |

| Growth Performance | Significant improvements in body weight gain and feed conversion ratio. | mdpi.com |

| Intestinal Health | Amelioration of histopathological damage in cecal tissues. | mdpi.com |

| Biochemical Markers | Restoration of antioxidant and anti-inflammatory parameters toward control levels. |

Occurrence in Biological Systems (e.g., Plants, Microorganisms)

S-methylcysteine and its sulfoxide derivative are naturally occurring non-proteinogenic amino acids found characteristically in a limited but widely consumed range of plants. researchgate.net Their primary sources are vegetables from the Allium genus (Amaryllidaceae family) and the Brassicaceae family. researchgate.net

Prominent dietary sources include garlic (Allium sativum), onions (Allium cepa), leeks, and chives. researchgate.netrsc.orgmdpi.com Within the Brassicaceae family, SMCSO is found in high concentrations in Brussels sprouts, cauliflower, broccoli, cabbage (Brassica oleracea), and kale. researchgate.netrsc.org It is also a notable phytochemical in rapeseed (Brassica napus). royalsocietypublishing.org In many of these cruciferous vegetables, SMCSO is present in higher amounts than the more extensively studied glucosinolates. researchgate.net

Beyond these two families, S-methylcysteine is also found in the seeds of legumes such as the common bean (Phaseolus vulgaris), where it accumulates predominantly in the form of its dipeptide, γ-glutamyl-S-methylcysteine. While the compound is metabolized by various microorganisms, it is primarily considered a plant-derived metabolite.

| Plant Family | Specific Plants | Primary Form | Citation |

|---|---|---|---|

| Allium (Amaryllidaceae) | Garlic (Allium sativum), Onion (Allium cepa) | S-Methyl-L-cysteine sulfoxide (SMCSO) | researchgate.netrsc.org |

| Leeks, Chinese Chives | S-Methyl-L-cysteine sulfoxide (SMCSO) | researchgate.net | |

| Brassicaceae (Cruciferous) | Cabbage, Kale, Brussels sprouts, Cauliflower, Broccoli | S-Methyl-L-cysteine sulfoxide (SMCSO) | researchgate.netrsc.org |

| Rapeseed (Brassica napus) | S-Methyl-L-cysteine sulfoxide (SMCSO) | royalsocietypublishing.org | |

| Fabaceae (Legumes) | Kidney Bean (Phaseolus vulgaris) | γ-Glutamyl-S-methylcysteine |

Advanced Analytical and Bioanalytical Methodologies for β Methylcysteine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of bioanalytical chemistry, enabling the separation of β-methylcysteine from other structurally similar amino acids and endogenous compounds. Various chromatographic methods have been developed and optimized for this purpose.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polar nature of amino acids like β-methylcysteine, derivatization is a necessary step to increase their volatility and improve chromatographic performance. Silylation is a common derivatization technique where active hydrogens in the molecule are replaced with a trimethylsilyl (TMS) group.

One common derivatization approach involves the use of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This reagent converts amino acids into their more volatile TMS derivatives, which can then be readily analyzed by GC-MS. The resulting derivatives produce characteristic mass spectra that allow for confident identification and quantification. For instance, the di-TMS derivative of S-methylcysteine has a molecular weight of 279.55 g/mol .

Another effective derivatization strategy is extractive alkylation using reagents like alkyl-chloroformates. This method has been successfully applied to the analysis of S-methylcysteine in human urine, providing a sensitive and specific assay.

Table 1: Exemplary GC-MS Parameters for S-Methylcysteine (as TMS derivative) Analysis

| Parameter | Value |

| Column Type | 5%-phenyl-95%-dimethylpolysiloxane |

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Derivative Type | 2 TMS |

| Retention Index | 1417.5 drugbank.com |

| Key Mass Fragments (m/z) | 119, 47 |

High-performance liquid chromatography (HPLC) is a versatile technique for the separation of non-volatile and thermally labile compounds like β-methylcysteine. When coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), it provides exceptional sensitivity and selectivity.

Several HPLC methods have been developed for the analysis of cysteine and its derivatives. A common approach is reversed-phase chromatography, often requiring a derivatization step to enhance detection by UV or fluorescence detectors. However, with the advent of sensitive mass spectrometers, derivatization is not always necessary.

LC-MS/MS methods, particularly those using multiple reaction monitoring (MRM), are highly specific and allow for the accurate quantification of β-methylcysteine in complex biological samples such as human plasma and urine. These methods often employ isotope-labeled internal standards to ensure high accuracy and precision. For S-methyl-l-cysteine (SMC), a precursor ion of m/z 136.1 can be selected, which fragments into product ions of m/z 119 and 47 upon collision-induced dissociation. For its oxidized form, S-methyl-l-cysteine sulfoxide (B87167) (SMCSO), a precursor ion of m/z 152.1 fragments into product ions of m/z 88, 70, and 42.

Table 2: Illustrative LC-MS/MS Parameters for S-Methylcysteine Analysis

| Parameter | S-methyl-l-cysteine (SMC) | S-methyl-l-cysteine sulfoxide (SMCSO) |

| Precursor Ion (m/z) | 136.1 | 152.1 |

| Product Ions (m/z) | 119, 47 | 88, 70, 42 |

| Collision Energy (V) | 10, 20 | 10, 20, 30 |

| Fragmentor Voltage (V) | 100 | 120 |

| Cell Accelerator Voltage (V) | 7 | 7 |

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. CE offers advantages such as short analysis times, low sample and reagent consumption, and high separation efficiency.

For the analysis of amino acids, derivatization is often employed to enhance detection sensitivity, especially when using UV or fluorescence detectors. Reagents such as 1,2-naphthoquinone-4-sulfonate can be used for pre-column derivatization. The separation of the resulting derivatives can be achieved using a background electrolyte such as a sodium tetraborate solution.

CE is particularly well-suited for the chiral separation of amino acids. By adding a chiral selector to the background electrolyte, it is possible to resolve the enantiomers of β-methyl-amino acids.

Table 3: General Capillary Electrophoresis Parameters for Amino Acid Analysis

| Parameter | Typical Value/Condition |

| Capillary | Fused-silica |

| Background Electrolyte | Sodium tetraborate solution |

| Applied Voltage | 15-30 kV |

| Detection | UV or Laser-Induced Fluorescence (LIF) |

| Derivatization | Often required for enhanced detection |

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including β-methylcysteine. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are used to determine the precise chemical structure and stereochemistry of the compound.